molecular formula C6H2ClNO2 B13968234 3-Furancarbonyl chloride, 4-cyano- CAS No. 23268-23-7

3-Furancarbonyl chloride, 4-cyano-

Cat. No.: B13968234
CAS No.: 23268-23-7
M. Wt: 155.54 g/mol
InChI Key: NVVISZHKUQMQAV-UHFFFAOYSA-N
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Description

3-Furancarbonyl chloride, 4-cyano-: is an organic compound with the molecular formula C6H2ClNO2 and a molecular weight of 155.54 g/mol . This compound is characterized by the presence of a furan ring, a carbonyl chloride group, and a cyano group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Furancarbonyl chloride, 4-cyano- typically involves the reaction of 3-furancarboxylic acid with thionyl chloride (SOCl2) in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .

Industrial Production Methods: In an industrial setting, the production of 3-Furancarbonyl chloride, 4-cyano- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Furancarbonyl chloride, 4-cyano- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Furancarbonyl chloride, 4-cyano- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. It serves as a building block for the preparation of heterocyclic compounds and other functionalized molecules .

Biology: In biological research, this compound is used to study the reactivity and interactions of furan derivatives with biological molecules. It is also employed in the synthesis of bioactive compounds with potential therapeutic applications .

Medicine: The compound is investigated for its potential use in drug development, particularly in the design of molecules with anticancer, antimicrobial, and anti-inflammatory properties .

Industry: In the industrial sector, 3-Furancarbonyl chloride, 4-cyano- is used in the production of specialty chemicals, including dyes, pigments, and coatings. It is also utilized in the development of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 3-Furancarbonyl chloride, 4-cyano- involves its reactivity towards nucleophiles and electrophiles. The acyl chloride group readily reacts with nucleophiles to form various derivatives, while the cyano group can participate in reduction and other transformations. The furan ring provides a stable framework for these reactions, allowing for the formation of diverse products .

Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, depending on the specific application. In medicinal chemistry, it is designed to target specific pathways involved in disease processes, such as inflammation or cancer .

Comparison with Similar Compounds

Uniqueness: 3-Furancarbonyl chloride, 4-cyano- is unique due to the combination of the furan ring, acyl chloride group, and cyano group. This combination imparts specific reactivity and versatility, making it valuable in various chemical and research applications .

Properties

CAS No.

23268-23-7

Molecular Formula

C6H2ClNO2

Molecular Weight

155.54 g/mol

IUPAC Name

4-cyanofuran-3-carbonyl chloride

InChI

InChI=1S/C6H2ClNO2/c7-6(9)5-3-10-2-4(5)1-8/h2-3H

InChI Key

NVVISZHKUQMQAV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CO1)C(=O)Cl)C#N

Origin of Product

United States

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